2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide
Description
2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a cyclohexyl group
Properties
IUPAC Name |
2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-19-14(23)12-7-2-9(8-20-12)13(22)21-11-5-3-10(4-6-11)15(16,17)18/h2,7-8,10-11H,3-6H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYXIULCHPIYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)C(=O)NC2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dicarboxypyridine and 4-(trifluoromethyl)cyclohexylamine.
Amidation Reaction: The first step involves the amidation of 2,5-dicarboxypyridine with 4-(trifluoromethyl)cyclohexylamine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can reduce the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dicarboxypyridine Derivatives: Compounds with similar pyridine cores but different substituents.
Trifluoromethylated Cyclohexyl Compounds: Other compounds featuring the trifluoromethyl group on a cyclohexyl ring.
Uniqueness
Structural Features: The combination of a pyridine ring with both a trifluoromethyl group and a cyclohexyl group is unique, providing distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of 2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
